![molecular formula C32H52N2O6 B14258370 2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid CAS No. 387816-60-6](/img/structure/B14258370.png)
2,2'-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is a complex organic compound characterized by its unique structure, which includes a phenylene group linked to two carbonylazanediyl groups, each further connected to a didodecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenediamine with dodecanoyl chloride in the presence of a base such as pyridine. This reaction forms an intermediate, which is then further reacted with another equivalent of dodecanoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives may have potential as bioactive agents or in drug delivery systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid involves its interaction with specific molecular targets. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. Additionally, the long aliphatic chains may interact with lipid membranes, affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
- 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dibenzoic acid
- 2,2’-[1,4-Phenylenebis(methylene)]bis(sulfanediyl)dinicotinic acid
Uniqueness
2,2’-[1,4-Phenylenebis(carbonylazanediyl)]didodecanoic acid is unique due to its specific structure, which combines a phenylene core with carbonylazanediyl linkages and long aliphatic chains. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
387816-60-6 |
|---|---|
分子式 |
C32H52N2O6 |
分子量 |
560.8 g/mol |
IUPAC名 |
2-[[4-(1-carboxyundecylcarbamoyl)benzoyl]amino]dodecanoic acid |
InChI |
InChI=1S/C32H52N2O6/c1-3-5-7-9-11-13-15-17-19-27(31(37)38)33-29(35)25-21-23-26(24-22-25)30(36)34-28(32(39)40)20-18-16-14-12-10-8-6-4-2/h21-24,27-28H,3-20H2,1-2H3,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChIキー |
PWUJBCHZFYDIAB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)C(=O)NC(CCCCCCCCCC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)

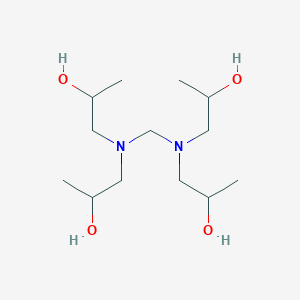
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
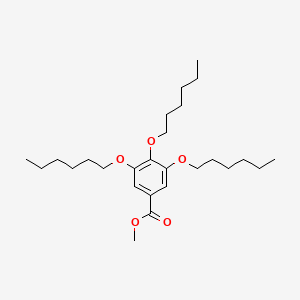
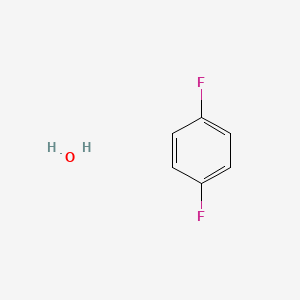
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
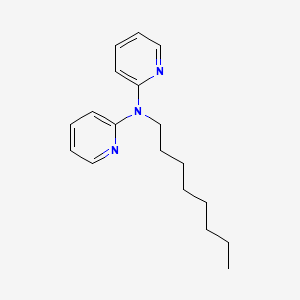
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
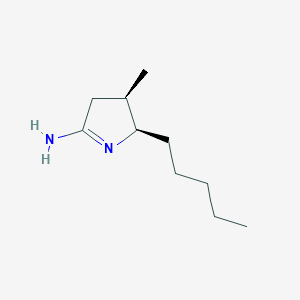

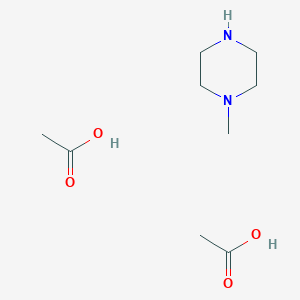
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)

